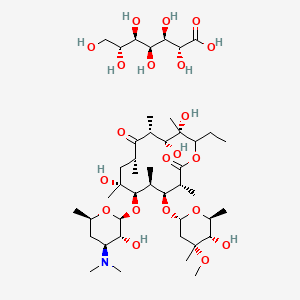

Erythromycin Glucoheptonate-d3

Description

Properties

Molecular Formula |

C₄₄H₇₈D₃NO₂₁ |

|---|---|

Molecular Weight |

963.13 |

Synonyms |

Erythromycin Glucoheptonate-d3 (7CI); Erythromycin Monoglucoheptonate-d3 (Salt); Erythromycin D-Glycero-D-gulo-heptonate-d3 (Salt); Glucoheptonic Acid, compd. with Erythromycin-d3 (1:1); Oxacyclotetradecane Erythromycin deriv.-d3; Erythromycin Glucep |

Origin of Product |

United States |

Synthesis and Isotopic Modification of Erythromycin Glucoheptonate D3

Deuteration Strategies and Methodologies for Complex Organic Molecules

The introduction of deuterium (B1214612) into complex molecules like erythromycin (B1671065) can be broadly achieved through two primary approaches: incorporating deuterium-labeled building blocks during synthesis or exchanging existing hydrogen atoms for deuterium on a pre-formed molecule. chemicalsknowledgehub.com

Precursor-Based Isotopic Incorporation

Precursor-based isotopic incorporation involves the use of deuterated starting materials in either a chemical synthesis or a biosynthetic pathway. nih.gov In the context of erythromycin, a natural product produced by the bacterium Saccharopolyspora erythraea, this strategy is often implemented through precursor-directed biosynthesis. nih.govmdpi.com

This method exploits the natural biosynthetic machinery of the organism. The biosynthesis of the erythromycin macrolactone core is assembled by a modular polyketide synthase (PKS) from one unit of propionyl-CoA and six units of methylmalonyl-CoA. mdpi.compnas.org By feeding the fermentation culture of an engineered strain of S. erythraea with isotopically labeled precursors, such as deuterated diketide thioesters, scientists can produce modified erythromycin analogs. nih.govnih.gov This technique allows for the selective introduction of deuterium at specific positions in the final molecule, guided by the known mechanism of the biosynthetic pathway. nih.gov The efficiency of this method can be significantly higher than traditional chemical synthesis for complex natural products. nih.gov

Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium Exchange (HDE) is a powerful method for late-stage deuteration, where hydrogen atoms on an existing molecule are swapped for deuterium atoms. nih.gov This process typically requires a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), and a catalyst to activate the otherwise stable carbon-hydrogen (C-H) bonds. nih.govnih.gov

Various catalytic systems can be employed, including:

Acid/Base Catalysis: Facilitates the exchange of more acidic or labile protons.

Metal Catalysis: Transition metals like iridium, ruthenium, and palladium are widely used to catalyze the activation of specific C-H bonds, allowing for regioselective deuterium incorporation. nih.gov

These exchange reactions are invaluable as they can be performed on the final complex molecule, avoiding the need for a lengthy de novo synthesis with labeled precursors. chemicalsknowledgehub.com

Challenges and Considerations in Stereoselective Deuteration of Erythromycin Derivatives

The deuteration of erythromycin derivatives is a formidable task due to the molecule's intricate and complex structure. Achieving high levels of isotopic enrichment at a specific site (regioselectivity) and with a specific three-dimensional orientation (stereoselectivity) presents several key challenges.

High Density of C-H Bonds: The erythromycin scaffold is saturated with C-H bonds in similar chemical environments. This makes it difficult for a catalyst to differentiate and selectively activate a single target C-H bond without affecting others. snnu.edu.cn

Complex Stereochemistry: Erythromycin A possesses numerous stereocenters. Introducing a deuterium atom stereoselectively requires a reaction that either proceeds with high fidelity on a chiral substrate or utilizes a sophisticated chiral catalyst to control the approach of the deuterium source. rsc.orgnih.gov Asymmetric deuteration is a significant challenge in synthetic chemistry, as poorly controlled reactions can result in a mixture of diastereomers. nih.gov

Conformational Complexity: The 14-membered macrolactone ring of erythromycin is not static; it exists in various low-energy conformations. rsc.org The accessibility of any given C-H bond is dependent on the molecule's transient shape. Internal hydrogen bonding between the various hydroxyl groups can also shield certain sites from the catalyst, thereby influencing the regioselectivity of the deuteration reaction. rsc.org

Chemical Reactivity and Stability: The erythromycin molecule contains multiple reactive functional groups. nih.govnih.gov Reaction conditions required for H-D exchange, such as the use of strong acids, bases, or reactive metal catalysts, must be chosen carefully to avoid unwanted side reactions like degradation or rearrangement of the macrolide core. nih.gov

Characterization of Isotopic Purity and Regioselectivity

Following the synthesis of Erythromycin Glucoheptonate-d3, rigorous analytical characterization is essential to confirm its identity and quality. The two primary goals are to determine the isotopic purity (the extent of deuterium incorporation) and the regioselectivity (the precise location of the deuterium atoms). rsc.org The combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this characterization. rsc.orgacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the principal technique for determining isotopic purity. nih.govresearchgate.net By measuring the mass-to-charge ratio of the molecule with high precision, MS can distinguish between the unlabeled compound and its deuterated isotopologues (molecules that differ only in their isotopic composition). almacgroup.com The relative abundances of these species in the mass spectrum allow for the calculation of the percentage of deuterium enrichment. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms if and how much deuterium has been incorporated, NMR spectroscopy reveals where it is located. cdnsciencepub.com

¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will decrease in intensity or disappear entirely. This provides clear evidence for the site of deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence and chemical environment of the incorporated deuterium, serving as a direct method to verify the effectiveness of the deuteration process. sigmaaldrich.comwikipedia.orghuji.ac.il

¹³C NMR: The presence of a directly attached deuterium atom causes a characteristic upfield shift in the ¹³C NMR signal of that carbon and can change the signal's multiplicity, providing further confirmation of the label's location. cdnsciencepub.com

The complementary nature of these techniques provides a complete picture of the isotopically labeled molecule. rsc.org

Table 1: Interactive Data Table of Analytical Techniques for Characterization

| Analytical Technique | Primary Information Provided | Secondary Information |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity: Quantifies the percentage of molecules that are deuterated (e.g., 98% d₃). Determines the distribution of isotopologues (d₀, d₁, d₂, d₃, etc.). nih.govalmacgroup.com | Confirms overall molecular weight. |

| ¹H NMR Spectroscopy | Regioselectivity: Pinpoints the location of deuterium by observing the disappearance or reduction of a specific proton signal. huji.ac.il | Confirms the overall proton structure of the molecule. |

| ²H NMR Spectroscopy | Direct Detection & Regioselectivity: Directly observes the deuterium signal, confirming its presence and location within the molecule. sigmaaldrich.comwikipedia.org | Can provide information on molecular dynamics in solid-state samples. |

| ¹³C NMR Spectroscopy | Regioselectivity Confirmation: Confirms the location of deuterium by observing characteristic isotope shifts and coupling patterns on adjacent carbon atoms. cdnsciencepub.com | Confirms the overall carbon skeleton of the molecule. |

Advanced Analytical Methodologies for Erythromycin Glucoheptonate D3

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of deuterated compounds due to its ability to distinguish molecules based on their mass-to-charge ratio. This capability is essential for resolving the minute mass difference between a deuterated analog and its unlabeled counterpart.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Analogs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs and their metabolites in biological samples. In the analysis of erythromycin (B1671065), a deuterated and ¹³C-labeled internal standard, Erythromycin-(N-methyl-¹³C,d3), is employed to ensure accuracy. oup.comfda.gov The method involves chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This mode monitors specific precursor-to-product ion transitions, enhancing selectivity.

For instance, a validated LC-MS/MS method for analyzing erythromycin in human plasma utilizes an isocratic mobile phase on a C8 column with a total run time of approximately two minutes per sample. nih.gov The use of a stable isotope-labeled internal standard like Erythromycin Glucoheptonate-d3 compensates for variations in sample preparation and instrument response, leading to reliable quantification with limits as low as 0.5 ng/mL in plasma. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography Column | Inertsil ODS-2 (5 µm, 3.0 x 50 mm) | nih.gov |

| Mobile Phase | 1:1 acetonitrile:water with 2 mM NH₄OAc and 0.1% HOAc | nih.gov |

| Flow Rate | 0.7 mL/min | nih.gov |

| Ionization Source | Turbo-Ionspray | nih.gov |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Erythromycin-(N-methyl-¹³C,d3) | oup.comfda.gov |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which are crucial for identifying unknown metabolites. nih.gov This technique is instrumental in drug metabolism studies where the empirical formulas of metabolites need to be determined. A nontargeted screening approach using LC-HRMS can rapidly screen for and identify potential metabolites of erythromycin. nih.govmdpi.com

Research has shown that LC-HRMS can successfully identify metabolites such as N-desmethyl-erythromycin A in incubations with chicken liver microsomes. nih.gov The high resolution and mass accuracy of HRMS allow for the precise determination of the elemental composition of both the parent drug and its metabolites, facilitating their structural elucidation. nih.gov This is particularly useful for distinguishing between metabolites with very similar masses.

Role of Stable Isotope Internal Standards in Bioanalytical Assays

Stable Isotope-Labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. fda.gov Their use is based on the principle of isotope dilution mass spectrometry. A known quantity of the SIL internal standard is added to a sample at an early stage of processing. clearsynth.com Since the SIL standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during LC-MS/MS analysis. nih.govscispace.com

By calculating the ratio of the MS response of the analyte to the MS response of the SIL internal standard, these variations can be effectively normalized, leading to significantly improved precision and accuracy. scispace.com The U.S. Food and Drug Administration (FDA) has utilized methods employing isotopically labeled internal standards like Erythromycin-(N-methyl-¹³C,d3) for the quantification of antibiotic residues in complex matrices, underscoring their regulatory acceptance and reliability. fda.gov The ideal SIL internal standard co-elutes with the analyte and is clearly distinguishable by its mass, ensuring that it accurately tracks the analyte's behavior throughout the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules, including deuterated compounds. researchgate.net Techniques such as ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in a molecule. The assignment of ¹H and ¹³C NMR spectra for erythromycin A has been accomplished using two-dimensional NMR methods in deuterated solvents like deuteriochloroform (CDCl₃). magritek.com

Applications in Preclinical and Mechanistic Metabolism Studies

Elucidation of Metabolic Pathways using Deuterated Tracers

The use of stable isotope tracers like Erythromycin (B1671065) Glucoheptonate-d3 is a cornerstone of modern metabolic research. nih.govacs.org By introducing a "heavy" version of the drug, researchers can track its transformation within complex biological systems with high precision using mass spectrometry. researchgate.net The mass difference between the deuterated tracer and its non-labeled counterpart allows for unambiguous detection and quantification of the parent drug and its metabolites. nih.gov

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a drug will be cleared from the body. nuvisan.com These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.com

Erythromycin is known to be extensively metabolized in the liver, primarily by the Cytochrome P450 enzyme CYP3A4. clinpgx.orgnih.gov A major metabolic pathway is N-demethylation. By using Erythromycin Glucoheptonate-d3, where the deuterium (B1214612) atoms are placed on a metabolically active N-methyl group, researchers can directly assess the stability of this specific site. nih.gov In a typical assay, both the deuterated and non-deuterated compounds are incubated with human liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of each compound is monitored over time by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A slower rate of degradation for the deuterated version would indicate that cleavage of that C-H bond is a significant route of metabolism. juniperpublishers.com

Table 1: Illustrative Metabolic Stability of Erythromycin vs. Erythromycin-d3 in Human Liver Microsomes

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Erythromycin | 25.4 | 27.3 |

| This compound | 48.2 | 14.4 |

This table presents hypothetical data for illustrative purposes, demonstrating how deuteration at a primary metabolic site can lead to a longer half-life and lower intrinsic clearance in an in vitro system.

Enzyme Kinetics and Cytochrome P450 (CYP) Phenotyping using Isotopic Probes

Identifying which specific CYP enzymes are responsible for a drug's metabolism, known as CYP phenotyping or reaction phenotyping, is crucial for predicting potential drug-drug interactions. solvobiotech.comlabcorp.com Isotopic probes can be invaluable in these studies. researchgate.net Erythromycin is a well-established substrate and inhibitor of CYP3A4. clinpgx.orgnih.gov

To confirm the role of CYP3A4 and investigate the involvement of other isoforms, this compound can be incubated with a panel of recombinant human CYP enzymes. bioivt.com The rate of metabolism by each individual enzyme reveals which ones are capable of metabolizing the drug. Furthermore, chemical inhibition assays can be performed in human liver microsomes. In these experiments, the deuterated compound is incubated with microsomes in the presence and absence of selective inhibitors for different CYP enzymes. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) confirms that enzyme's role in its clearance. solvobiotech.com

Table 2: Example of CYP Reaction Phenotyping using Erythromycin-d3 with Recombinant Human CYP Enzymes

| Recombinant CYP Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) |

| CYP1A2 | < 1.0 |

| CYP2C9 | 1.5 |

| CYP2C19 | < 1.0 |

| CYP2D6 | 2.1 |

| CYP3A4 | 85.7 |

This table shows hypothetical results from an incubation of Erythromycin-d3 with individual recombinant CYP enzymes. The data clearly indicate that CYP3A4 is the primary enzyme responsible for its metabolism, a finding consistent with the known metabolism of non-deuterated erythromycin. clinpgx.org

Identification of Metabolites and Biotransformation Products

A significant challenge in metabolism studies is distinguishing true drug-derived metabolites from endogenous background ions in mass spectrometry data. Stable isotope labeling provides a definitive solution. biorxiv.org When a biological sample from a study using this compound is analyzed by high-resolution mass spectrometry, metabolites derived from the drug will exhibit a unique isotopic signature. researchgate.net

Specifically, any metabolite will appear as a "doublet" of mass peaks separated by the mass of the incorporated deuterium atoms (e.g., 3 mass units for a -d3 label). This signature allows for the confident identification of all biotransformation products, including those formed through both primary and secondary metabolic reactions. nih.gov This technique enables the creation of a comprehensive metabolic map and can uncover novel or unexpected metabolic pathways. acs.orgresearchgate.net

Investigation of Deuterium Kinetic Isotope Effects (KIE) on Drug Metabolism

The substitution of hydrogen with its heavier isotope, deuterium, can measurably slow down the rate of reactions where the cleavage of that carbon-hydrogen bond is the rate-limiting step. wikipedia.org This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is a powerful tool for studying enzyme mechanisms. nih.govresearchgate.net

Theoretical Framework of Deuterium KIE in Biological Systems

The theoretical basis of the KIE lies in the principles of quantum mechanics and vibrational energy. wikipedia.org A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. juniperpublishers.com

Experimental Design for KIE Determination in Enzyme-Catalyzed Reactions

Determining the KIE for the metabolism of erythromycin requires carefully designed experiments that compare the reaction rates of Erythromycin Glucoheptonate and its d3-labeled analog. researchgate.net The most common methods are competitive and non-competitive experiments. nih.gov

In a non-competitive experiment , the two compounds are incubated in separate reactions under identical conditions (e.g., with human liver microsomes or recombinant CYP3A4), and their individual rates of metabolism are determined. The KIE is calculated as the ratio of their intrinsic clearance values (Vmax/Km). nih.gov

In a competitive experiment , a mixture of the deuterated and non-deuterated compounds (often in a 1:1 ratio) is incubated in a single reaction vessel. nih.gov The reaction is allowed to proceed to a low level of conversion. The ratio of the remaining substrates or the newly formed products is then measured using mass spectrometry. nih.govnih.gov This method is often more precise as it minimizes variability between separate incubations. nih.gov The results from such an experiment on erythromycin's N-demethylation would directly probe the transition state of the CYP3A4-catalyzed reaction, providing fundamental insights into its chemical mechanism. nih.gov

Table 3: Components of an Experimental Design for Competitive KIE Measurement

| Component | Description | Purpose |

| Test System | Human Liver Microsomes or recombinant CYP3A4 | Source of metabolic enzymes. |

| Substrates | Equimolar mixture of Erythromycin Glucoheptonate and this compound | Allows for direct comparison of reaction rates in a single system. |

| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) | Essential for initiating the CYP450 catalytic cycle. |

| Incubation | Short time points (e.g., 0, 2, 5, 10 min) at 37°C | To ensure measurement of initial reaction velocities and low substrate turnover (<20%). |

| Analysis | LC-MS/MS | To separate and quantify the concentrations of both the deuterated and non-deuterated substrates and/or their N-demethylated products. |

| Calculation | Based on the change in the ratio of deuterated to non-deuterated species over time. | To determine the KIE value (kH/kD). |

Applications in Preclinical Pharmacokinetic (PK) Modeling

The use of stable isotope-labeled compounds, such as this compound, represents a sophisticated strategy in preclinical pharmacokinetic (PK) modeling. Deuteration, the substitution of hydrogen with its stable isotope deuterium, can subtly alter the physicochemical properties of a molecule without changing its fundamental pharmacological activity. This alteration, primarily the strengthening of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can have significant implications for a drug's metabolic fate. In preclinical research, this principle is leveraged to gain deeper insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Erythromycin is known to be metabolized in the liver, primarily through demethylation by the cytochrome P450 enzyme CYP3A4. clinpgx.orgnih.govwikipedia.orgnih.gov The major metabolite is N-demethylerythromycin. clinpgx.orgnih.gov This metabolic pathway is a key determinant of erythromycin's bioavailability and duration of action. The introduction of deuterium at specific, metabolically active sites, as in this compound, is a deliberate modification aimed at influencing this metabolic process.

Use of Deuterated Analogs for Absolute Bioavailability Determinations in Preclinical Models

Absolute bioavailability is a critical pharmacokinetic parameter that quantifies the fraction of an administered drug that reaches the systemic circulation unchanged. The "gold standard" for determining absolute bioavailability involves comparing the plasma concentration-time profiles of a drug following oral and intravenous (IV) administration. nih.gov However, traditional crossover study designs can be complicated by inter-subject variability.

The use of stable isotope-labeled analogs, such as this compound, offers a more precise and efficient method for these determinations. In a typical preclinical study design, a non-deuterated version of the drug is administered orally, while the deuterated analog (e.g., this compound) is co-administered intravenously at the same time. nih.govresearchgate.net This approach allows for the simultaneous measurement of both the orally and intravenously administered drug in the same biological samples from the same animal, effectively eliminating inter-individual variability. nih.gov

Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can differentiate between the deuterated and non-deuterated forms of the drug, enabling the precise quantification of each. nih.gov This allows for a direct comparison of the area under the curve (AUC) for the oral and IV routes, providing a highly accurate measure of absolute bioavailability.

Table 1: Hypothetical Data for Absolute Bioavailability Study of Erythromycin in a Preclinical Model

| Parameter | Oral Administration (Erythromycin Glucoheptonate) | Intravenous Administration (this compound) |

| Dose | 50 mg/kg | 10 mg/kg |

| AUC (ng*h/mL) | 1500 | 500 |

| Absolute Bioavailability (F%) | 30% | N/A |

This table presents hypothetical data to illustrate the calculation of absolute bioavailability. The absolute bioavailability (F%) is calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Assessment of Metabolic Switching Phenomena Induced by Deuteration

The kinetic isotope effect, which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes, is the foundational principle behind the use of deuterated drugs to alter metabolism. nih.gov The C-D bond is stronger and more stable than the C-H bond, making it more difficult for metabolic enzymes to break. nih.gov This can lead to a decreased rate of metabolism at the site of deuteration.

However, this slowing of metabolism at a primary site can sometimes lead to a phenomenon known as "metabolic switching". nih.govosti.gov In this scenario, the metabolic burden shifts to other, non-deuterated sites on the molecule, potentially leading to the formation of different metabolites or an altered ratio of existing metabolites. osti.govacs.orgunito.it

For a drug like erythromycin, which is metabolized by N-demethylation, deuteration of the N-methyl groups could theoretically slow down this primary metabolic pathway. clinpgx.orgnih.gov This could, in turn, enhance metabolic pathways that are typically minor, leading to a different metabolic profile for the deuterated compound compared to its non-deuterated counterpart. The assessment of metabolic switching is a critical component of preclinical PK studies for any deuterated drug candidate. It is essential to understand whether the alteration in metabolism leads to the formation of new, potentially reactive or pharmacologically active metabolites.

Preclinical studies investigating metabolic switching typically involve incubating the deuterated and non-deuterated compounds with liver microsomes or hepatocytes from relevant animal species. nih.gov The resulting metabolite profiles are then analyzed and compared using techniques like high-resolution mass spectrometry. Any significant differences in the types or quantities of metabolites formed would indicate that metabolic switching has occurred.

Table 2: Hypothetical Metabolite Profile of Erythromycin and Erythromycin-d3 in Rat Liver Microsomes

| Compound | Primary Metabolite (N-desmethylerythromycin) | Alternative Metabolites |

| Erythromycin | +++ | + |

| Erythromycin-d3 | + | ++ |

This hypothetical table illustrates a scenario of metabolic switching. The '+++' indicates a high level of the primary metabolite, while '+' indicates a low level. For Erythromycin-d3, the formation of the primary metabolite is reduced ('+'), while the formation of alternative metabolites is increased ('++'), suggesting a shift in the metabolic pathway.

The complexity of metabolic switching is that it can vary between different preclinical animal models and may not always be directly translatable to humans. nih.gov Therefore, careful and thorough investigation in preclinical models is crucial to predict the potential pharmacokinetic behavior and safety profile of a deuterated compound in humans.

Role in Pharmacological and Mechanistic Investigations Non Clinical

Utilization as a Tracer in Receptor Binding or Transporter Studies (in vitro)

There is no available scientific literature to suggest that Erythromycin (B1671065) Glucoheptonate-d3 is used as a tracer in receptor binding or transporter studies. In such assays, a labeled compound (often with a radioactive or fluorescent tag) is used to track the binding to a receptor or its transport across a cell membrane. While erythromycin itself is known to interact with various transporters, the deuterated form, Erythromycin Glucoheptonate-d3, has not been documented as a tool for these specific applications. Its role remains confined to that of an analytical standard in studies investigating the non-deuterated form of erythromycin.

Exploring Intracellular Dynamics and Distribution in Model Systems (e.g., cell cultures)

There are no published research findings that describe the use of this compound to explore the intracellular dynamics and distribution of the drug in model systems like cell cultures. Studies on the intracellular accumulation and efflux of erythromycin in various cell types, which are crucial for understanding its efficacy against intracellular pathogens, have been conducted using the non-deuterated form of the drug. Once again, in these experimental setups, this compound would be employed as an internal standard during the analytical measurement of intracellular erythromycin concentrations, rather than as the primary agent for studying its cellular kinetics.

Future Directions and Emerging Research Avenues

Advancements in Deuteration Technologies for Complex Drug Structures

The synthesis of deuterated compounds, particularly those with complex architectures like macrolide antibiotics, presents significant chemical challenges. nih.gov The goal is to achieve high isotopic purity at specific molecular sites to elicit the desired effects without altering the compound's fundamental biological activity. nih.gov Emerging technologies are focused on improving the efficiency, selectivity, and scalability of these processes.

Historically, methods such as catalytic hydrogen-deuterium exchange have been employed. researchgate.netjuniperpublishers.com However, for structurally diverse and sensitive molecules, achieving positional selectivity and a high rate of deuteration can be difficult. Modern advancements are addressing these limitations through several innovative approaches:

Metal-Catalyzed H-D Exchange: The development of more sophisticated and selective homogeneous metal catalysts is a key research area. The aim is to use readily available and inexpensive deuterium (B1214612) sources like heavy water (D₂O) to perform H-D exchange reactions under milder conditions, thereby preserving the integrity of complex functional groups present in molecules like erythromycin (B1671065).

Enzymatic Synthesis: Leveraging enzymes to selectively incorporate deuterium offers a high degree of precision. simsonpharma.com This biological approach can introduce deuterium at specific, non-obvious sites that are challenging to access through traditional chemical synthesis.

Deuterated Building Blocks: A powerful strategy involves the synthesis of smaller, deuterated starting materials or "building blocks." researchgate.net These can then be incorporated into the larger molecular structure through convergent synthetic routes, a method that is increasingly being used for creating novel macrolide antibiotics. nih.gov

These advancing technologies are crucial for producing complex deuterated molecules like Erythromycin Glucoheptonate-d3 with the high isotopic purity required for demanding research applications. nih.gov

Table 1: Comparison of Modern Deuteration Strategies for Complex Molecules

| Technology | Principle | Advantages | Challenges |

| Advanced Metal Catalysis | Utilizes homogeneous catalysts for selective hydrogen-deuterium exchange reactions. | Can use inexpensive deuterium sources (e.g., D₂O); milder reaction conditions are being developed. | Achieving high position-selectivity and avoiding side reactions in complex substrates remains a challenge. |

| Enzymatic Synthesis | Employs enzymes to catalyze the site-specific incorporation of deuterium atoms. | Offers exceptional selectivity for specific molecular positions. simsonpharma.com | Scalability can be limited; requires specific enzymes that may not be readily available for all target molecules. |

| Convergent Synthesis | Assembles the final molecule from pre-synthesized deuterated fragments or building blocks. | Provides precise control over the location of deuterium; useful for creating libraries of novel compounds. researchgate.netnih.gov | Requires the development of robust synthetic routes for both the building blocks and the final assembly. |

Integration of Deuterated Compounds in Advanced Omics Technologies (e.g., Metabolomics)

Stable isotope labeling is a cornerstone of modern "omics" research, particularly metabolomics, which studies the complete set of small-molecule metabolites within a biological system. irisotope.comnih.gov Deuterated compounds such as this compound are invaluable in these fields, primarily serving as internal standards and metabolic tracers. simsonpharma.comirisotope.com

The integration of these compounds with advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy enhances the precision and depth of metabolic studies. irisotope.combiosyn.com

Quantitative Metabolomics: In MS-based metabolomics, deuterated analogues of target analytes are the gold standard for internal standards. nih.gov Because they are chemically identical to the non-deuterated compound, they co-elute during chromatography and exhibit similar ionization efficiency, but are distinguished by their mass difference. nih.gov This allows for precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response. nih.govresearchgate.net The use of deuterated standards can significantly improve the precision of quantitative data compared to other correction strategies. nih.gov

Metabolic Pathway Tracing: When introduced into a biological system, deuterated compounds act as tracers, allowing researchers to follow their metabolic fate. simsonpharma.compharmiweb.com By analyzing the distribution of the deuterium label in downstream metabolites, scientists can elucidate metabolic pathways, measure metabolic flux, and understand how drugs are absorbed, distributed, and transformed in the body. irisotope.combiosyn.com Techniques like Deuterium Magnetic Resonance Spectroscopy (DMRS) offer a noninvasive way to monitor metabolic flux in real-time without background interference from other molecules. nih.gov

Lipidomics and Proteomics: The application of stable isotopes extends beyond metabolomics. In lipidomics, deuterium labeling can be used to track the synthesis and turnover of lipids, which is particularly relevant for studying bacterial responses to antibiotics. nih.govacs.org In proteomics, isotopically labeled amino acids help quantify protein expression and dynamics. moravek.com

The use of deuterated compounds in omics provides a dynamic view of biological systems, moving beyond static snapshots to a deeper understanding of metabolic regulation and network structure. irisotope.comnih.gov

Computational Approaches in Predicting Deuterium Effects on Metabolic Fate

While deuteration can significantly alter the pharmacokinetic profile of a drug, its precise effects are often difficult to predict beforehand. nih.govjuniperpublishers.com The magnitude of the deuterium kinetic isotope effect (DKIE)—the change in reaction rate upon isotopic substitution—depends on the specific enzyme, the substrate, and whether the C-H bond cleavage is the rate-limiting step of the metabolic reaction. nih.govjuniperpublishers.com Computational modeling is an emerging field that aims to predict these effects, thereby guiding the design of more effective deuterated drugs.

State-of-the-art in-silico methods are employed to forecast various metabolic endpoints: nih.govresearchgate.net

Site of Metabolism Prediction: Ligand-based and protein-based computational approaches can identify "soft spots" in a molecule that are most susceptible to metabolism by enzymes like cytochrome P450s. nih.gov Molecular docking simulations, for example, can model how a drug like erythromycin fits into the active site of a metabolic enzyme, helping to identify which C-H bonds are most likely to be cleaved. nih.gov This allows medicinal chemists to strategically place deuterium atoms at these vulnerable positions.

Predicting Metabolic Switching: A key challenge in deuteration is "metabolic switching," where blocking one metabolic pathway by deuteration diverts the drug's metabolism to other routes. nih.gov This can lead to unexpected changes in the metabolite profile. nih.govresearchgate.net Computational models can help predict the likelihood of metabolic switching by evaluating alternative metabolic pathways and their energy barriers. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models attempt to correlate the chemical structure of a compound with its metabolic properties. researchgate.net While building predictive QSAR models for deuterated compounds is complex, these approaches can help prioritize which deuterated analogues to synthesize and test experimentally.

Despite significant progress, computational predictions still require careful inspection and experimental validation. nih.govnih.gov The complexity of biological systems means that in-silico models are powerful tools for generating hypotheses rather than providing definitive answers. juniperpublishers.com The integration of molecular modeling with in vitro metabolism studies is essential for successfully applying a deuteration strategy in drug discovery. nih.gov

Development of Novel Research Tools and Probes Based on Deuterated Macrolides

Beyond their role as internal standards, deuterated macrolides are being developed as sophisticated research tools and probes to investigate complex biological processes. Their unique properties enable novel experimental designs that would be difficult or impossible with their non-deuterated counterparts.

Probing Drug-Target Interactions: The conformation of a macrolide antibiotic is critical for its binding to the bacterial ribosome. NMR studies using deuterated solvents and compounds can provide detailed insights into the three-dimensional structure of these molecules in solution, helping to elucidate the specific interactions that govern their antibacterial activity. mdpi.com

Antibiotic Susceptibility Testing: An innovative application involves using deuterium labeling to rapidly assess antibiotic susceptibility. Bacteria are cultured in the presence of heavy water (D₂O) and an antibiotic. Actively growing, resistant bacteria will incorporate deuterium into their newly synthesized lipids, a change that can be rapidly detected by mass spectrometry. nih.govacs.org This method has the potential to dramatically reduce the time needed to determine if a particular antibiotic is effective against a bacterial strain. nih.gov

Elucidating Resistance Mechanisms: By tracking the metabolism and efflux of deuterated macrolides in bacteria, researchers can gain a better understanding of resistance mechanisms. For example, comparing the fate of a deuterated macrolide in a susceptible versus a resistant strain could reveal differences in drug transport or enzymatic degradation.

Platform for Novel Antibiotic Discovery: Fully synthetic platforms are now being used to create libraries of novel macrolide antibiotics with structures that are inaccessible through traditional semi-synthesis from natural products. nih.govnih.gov Incorporating deuterated building blocks into these synthetic platforms could allow for the systematic exploration of how deuteration at various positions affects activity against both Gram-positive and drug-resistant Gram-negative pathogens. researchgate.net

The development of such tools underscores the versatility of deuterated compounds like this compound, positioning them not just as analytical reagents but as active probes for exploring fundamental biological questions and addressing urgent clinical challenges like antimicrobial resistance. nih.gov

Q & A

Q. How should researchers comply with GDPR when handling pharmacokinetic data from multinational trials?

- Methodological Answer : Anonymize datasets by removing direct identifiers (e.g., names, addresses). Store data in encrypted repositories with access logs. Obtain explicit consent for data sharing and specify purposes in trial registries .

- Audit Preparedness : Document data processing activities per Article 30 GDPR and appoint a Data Protection Officer (DPO) for oversight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.